5-Bromo-4-methoxy-2-nitrobenzaldehyde

Catalog No.
S6647664
CAS No.
1036757-01-3
M.F
C8H6BrNO4
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methoxy-2-nitrobenzaldehyde

CAS Number

1036757-01-3

Product Name

5-Bromo-4-methoxy-2-nitrobenzaldehyde

IUPAC Name

5-bromo-4-methoxy-2-nitrobenzaldehyde

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6BrNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3

InChI Key

JFPPLTWYKBBEMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Br

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Br

5-Bromo-4-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8_8H6_6BrNO4_4 and a molecular weight of 260.04 g/mol. It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzaldehyde structure. The compound is often utilized in organic synthesis as a building block due to its reactive functional groups, which facilitate various chemical transformations. The IUPAC name for this compound is 5-bromo-4-methoxy-2-nitrobenzaldehyde, and its CAS number is 1036757-01-3 .

  • Nitro groups can be explosive under certain conditions.
  • Bromo compounds can react with water to release hydrobromic acid, which is an irritant.
  • Aldehydes can be flammable and irritating.
Due to its electrophilic nature. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
  • Condensation Reactions: It can undergo condensation reactions to form Schiff bases or other derivatives when reacted with amines or other nucleophiles.

These reactions highlight its utility in synthesizing more complex organic molecules .

The synthesis of 5-bromo-4-methoxy-2-nitrobenzaldehyde can be achieved through several methods:

  • Starting from 1-bromo-4-methoxy-2-methyl-5-nitrobenzene: This method involves reacting the starting material with N,N-dimethylformamide dimethyl acetal followed by oxidation with sodium periodate .
  • Direct nitration: A more straightforward approach could involve the nitration of 4-methoxy-5-bromobenzaldehyde under controlled conditions.
  • Multi-step synthesis: This could include the bromination of methoxy-substituted nitrobenzaldehydes followed by further modifications.

These methods allow for the efficient production of the compound while maintaining high purity levels .

5-Bromo-4-methoxy-2-nitrobenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used as a reagent in chemical research to study reaction mechanisms and develop new synthetic pathways.
  • Material Science: Potential applications in developing novel materials due to its unique chemical properties.

The compound's reactive functional groups make it suitable for further modifications, expanding its utility in synthetic chemistry .

: Investigating how this compound interacts with biological macromolecules such as proteins and nucleic acids can provide insights into its potential therapeutic applications.

These studies are crucial for assessing the safety and efficacy of compounds derived from 5-bromo-4-methoxy-2-nitrobenzaldehyde .

Several compounds share structural similarities with 5-bromo-4-methoxy-2-nitrobenzaldehyde, making them relevant for comparison:

Compound NameMolecular FormulaSimilarity Index
1-Bromo-4-methoxy-2-methyl-5-nitrobenzeneC8_8H8_8BrNO3_30.96
4-Bromo-2-methoxy-1-nitrobenzeneC8_8H6_6BrNO3_30.90
4-Bromo-2-ethoxy-1-nitrobenzeneC8_8H6_6BrNO3_30.87
1-Bromo-2-methoxy-3-nitrobenzeneC8_8H6_6BrNO3_30.86
5-Bromo-1-methoxy-2-methyl-3-nitrobenzeneC9_9H9_9BrNO3_30.85

These compounds exhibit variations in substituents that affect their physical and chemical properties, reactivity, and potential applications. The uniqueness of 5-bromo-4-methoxy-2-nitrobenzaldehyde lies in its specific arrangement of functional groups, which may impart distinct reactivity patterns compared to its analogs .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

258.94802 g/mol

Monoisotopic Mass

258.94802 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

Explore Compound Types